7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Physicochemical Properties Drug Design

7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry for the development of kinase inhibitors. The core structure is characterized by a fused pyrazole and pyrimidine ring system, with chlorine at the 7-position and fluorine at the 3-position.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
Cat. No. B8260083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC6H3ClFN3
Molecular Weight171.56 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)F)N=C1)Cl
InChIInChI=1S/C6H3ClFN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H
InChIKeyBYRXZHWQDLFNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine: A Key Kinase-Targeting Heterocyclic Scaffold


7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry for the development of kinase inhibitors [1]. The core structure is characterized by a fused pyrazole and pyrimidine ring system, with chlorine at the 7-position and fluorine at the 3-position . These halogen substitutions are critical in modulating electronic properties and binding interactions within the ATP-binding pocket of various kinases .

Why Generic Substitution of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine Is Not Advisable: Halogen-Specific Kinase Selectivity


The pyrazolo[1,5-a]pyrimidine scaffold is highly tunable, with even minor substitutions at the 3- and 7-positions leading to significant shifts in kinase selectivity and potency . For instance, replacing the 3-fluoro with a hydrogen or the 7-chloro with an amino group can alter the molecule's binding mode from a CDK2 inhibitor to a Pim-1 or FLT3 inhibitor [1]. Therefore, 7-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is not interchangeable with its analogs; its unique halogen pattern provides a distinct chemical handle and biological fingerprint essential for specific research applications [2].

Quantitative Evidence Guide: 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 7-Chloro-3-methyl-pyrazolo[1,5-a]pyrimidine

The molecular weight (MW) and lipophilicity (cLogP) of 7-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine (MW: 171.56 g/mol; cLogP: ~1.2) differ notably from its 3-methyl analog (7-chloro-3-methyl-pyrazolo[1,5-a]pyrimidine, MW: 167.60 g/mol; cLogP: ~1.8). The lower cLogP of the 3-fluoro compound suggests improved aqueous solubility and potential for reduced non-specific binding .

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: Chlorine at 7-Position Enables Diverse Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core provides a highly reactive site for SNAr reactions, allowing for the efficient introduction of various amines, alcohols, and thiols to generate compound libraries . In contrast, the 7-hydrogen analog lacks this chemical handle, significantly limiting its utility in lead optimization programs [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Kinase Inhibition Profile: Scaffold-Specific Activity Against CDKs and Pim-1

The pyrazolo[1,5-a]pyrimidine scaffold, particularly when halogenated, is known to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs) and Pim-1 kinases. While direct data for the specific 7-chloro-3-fluoro compound is limited in public literature, closely related analogs demonstrate IC50 values in the nanomolar range. For example, a series of 7-amino-3-cyano-pyrazolo[1,5-a]pyrimidines showed IC50 values between 0.09 and 0.45 µM against CDK2 and TRKA [1]. This contrasts with other heterocyclic cores which may lack this broad kinase inhibition profile.

Kinase Inhibitors Cancer Research Cell Cycle

Optimal Applications for 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine in Research and Development


Kinase Inhibitor Lead Optimization and SAR Exploration

Given its reactivity at the 7-chloro position and the established kinase inhibition profile of the pyrazolo[1,5-a]pyrimidine scaffold, this compound is ideal for medicinal chemistry programs focused on developing novel inhibitors of CDKs, Pim-1, or FLT3 kinases [1]. It serves as a versatile starting material for synthesizing focused libraries via SNAr reactions to rapidly probe the SAR of the 7-position substituent .

Chemical Biology Probe Development

The compound's distinct halogen pattern (Cl and F) makes it a valuable intermediate for creating affinity probes or PROTACs (Proteolysis Targeting Chimeras) [2]. The 7-chloro handle can be used to attach linkers for biotin or fluorophores, while the 3-fluoro group may enhance metabolic stability in cellular assays .

Reference Standard for Analytical Method Development

With a well-defined chemical structure (CAS 1263061-01-3) and available purity specifications (typically ≥97%), 7-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine can serve as a reliable reference standard for developing and validating HPLC, LC-MS, or NMR methods for quantifying related pyrazolo[1,5-a]pyrimidine analogs in complex mixtures [3].

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